
Cupric anthranilate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cupric anthranilate is a coordination compound that has shown promising results in scientific research. It is formed by the reaction of copper (II) ions with anthranilic acid. Cupric anthranilate has been studied for its potential use as a catalyst, as well as its biological and physiological effects.
Mecanismo De Acción
The exact mechanism of action of cupric anthranilate is not fully understood. However, it is believed that the copper (Cupric anthranilate) ions in the compound play a key role in its biological and physiological effects.
Biochemical and Physiological Effects:
Cupric anthranilate has been shown to have a number of biological and physiological effects. It has been found to inhibit the growth of cancer cells and to have antimicrobial properties. It has also been studied for its potential use in wound healing and tissue regeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of cupric anthranilate is that it is relatively easy to synthesize and is stable under normal laboratory conditions. However, it is important to note that cupric anthranilate is insoluble in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research on cupric anthranilate. One area of interest is its potential use in the treatment of cancer. Another area of research could focus on its antimicrobial properties and its potential use as a disinfectant. Additionally, cupric anthranilate could be studied for its potential use in wound healing and tissue regeneration.
Métodos De Síntesis
The synthesis of cupric anthranilate involves the reaction of copper (Cupric anthranilate) ions with anthranilic acid in an aqueous solution. The resulting product is a blue-green powder that is insoluble in water.
Aplicaciones Científicas De Investigación
Cupric anthranilate has been studied for its potential use as a catalyst in various chemical reactions. It has also been investigated for its biological and physiological effects, including its ability to inhibit the growth of cancer cells.
Propiedades
Número CAS |
15442-49-6 |
|---|---|
Fórmula molecular |
C14H14CuN2O4 |
Peso molecular |
337.82 g/mol |
Nombre IUPAC |
2-aminobenzoic acid;copper |
InChI |
InChI=1S/2C7H7NO2.Cu/c2*8-6-4-2-1-3-5(6)7(9)10;/h2*1-4H,8H2,(H,9,10); |
Clave InChI |
VTWQECKHLTVQKE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)O)N.C1=CC=C(C(=C1)C(=O)O)N.[Cu] |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)O)[NH-].C1=CC=C(C(=C1)C(=O)O)[NH-].[Cu+2] |
Otros números CAS |
15442-49-6 |
Sinónimos |
o-Aminobenzoic acid copper complex |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





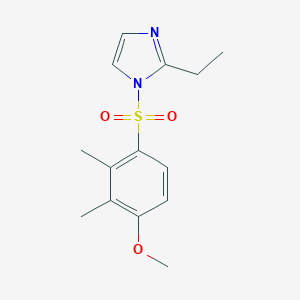
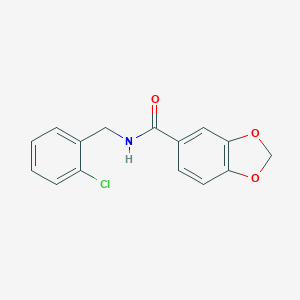

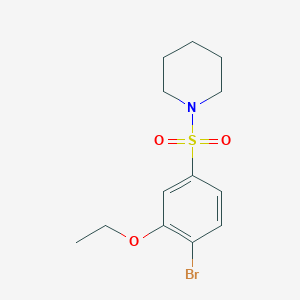
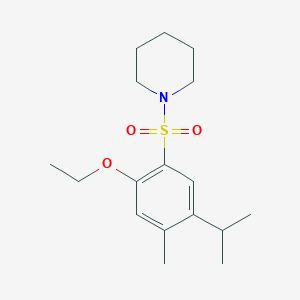

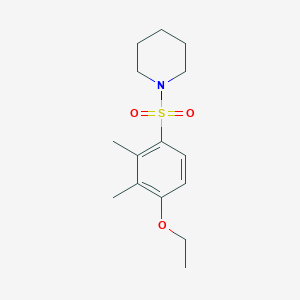

![1-(2,6-Dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B230925.png)
![1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B230930.png)

